molecular formula C19H19N3O2S2 B2942006 N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-27-1

N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2942006
CAS No.: 864917-27-1
M. Wt: 385.5
InChI Key: XNKFBYJXWGNVFE-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S2 and its molecular weight is 385.5. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition

  • Research Context : The compound is related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are known for their inhibition of kidney-type glutaminase (GLS). GLS inhibition has therapeutic potential in certain cancers.
  • Findings : Analog compounds have shown promising potency and improved drug-like properties compared to BPTES. Specific analogs demonstrated potent inhibition of human lymphoma B cells in vitro and in mouse models (Shukla et al., 2012).

Anticancer Activity

  • Research Context : A focus on the synthesis of novel thiadiazole derivatives and their evaluation as potential anticancer agents.
  • Findings : Certain derivatives exhibited significant cytotoxic activity against cancer cell lines, with notable potency compared to known drugs like cisplatin. This highlights the potential of thiadiazole derivatives in cancer therapy (Çevik et al., 2020).

Adenosine A3 Receptor Antagonism

  • Research Context : Investigation of the compound's analogs as antagonists for human adenosine A3 receptors.
  • Findings : Certain analogs displayed significant binding affinity and selectivity for adenosine A3 receptors, suggesting therapeutic potential in conditions where modulation of these receptors is beneficial (Jung et al., 2004).

Antimicrobial and Antioxidant Properties

  • Research Context : Exploration of thiadiazole and related derivatives for antimicrobial and antioxidant activities.
  • Findings : Novel compounds showed significant activities against various bacterial and fungal strains, as well as notable antioxidant properties. This underscores the utility of these compounds in developing new antimicrobial and antioxidant agents (Al-Khazragie et al., 2022).

Antiviral Activities

  • Research Context : The evaluation of the compound's derivatives for antiviral activities.
  • Findings : Some derivatives showed promising antiviral activities, particularly against tobacco mosaic virus and bacterial strains, indicating their potential in antiviral drug development (Tang et al., 2019).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-3-24-16-10-8-15(9-11-16)20-17(23)12-25-19-21-18(22-26-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKFBYJXWGNVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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